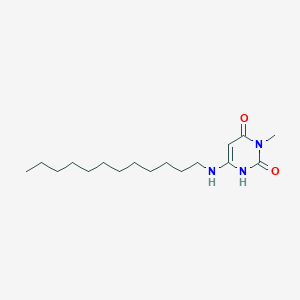
6-(Dodecylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dodecylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dodecylamino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3-methylpyrimidine-2,4(1H,3H)-dione with dodecylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process. The final product is typically subjected to rigorous quality control measures to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
6-(Dodecylamino)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Dodecylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 6-(Dodecylamino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
6-(Hexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione: Similar structure with a shorter alkyl chain.
6-(Octylamino)-3-methylpyrimidine-2,4(1H,3H)-dione: Similar structure with an intermediate-length alkyl chain.
6-(Decylamino)-3-methylpyrimidine-2,4(1H,3H)-dione: Similar structure with a decyl group instead of a dodecyl group.
Uniqueness
6-(Dodecylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its longer dodecyl chain, which can impart distinct physicochemical properties such as increased hydrophobicity and enhanced membrane permeability. These properties can influence its biological activity and make it suitable for specific applications where longer alkyl chains are advantageous.
Propiedades
Número CAS |
83797-71-1 |
|---|---|
Fórmula molecular |
C17H31N3O2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
6-(dodecylamino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H31N3O2/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-16(21)20(2)17(22)19-15/h14,18H,3-13H2,1-2H3,(H,19,22) |
Clave InChI |
BTYAJMXPCPUKDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC1=CC(=O)N(C(=O)N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate](/img/structure/B14420992.png)
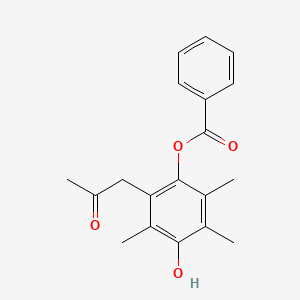
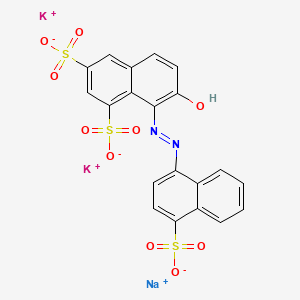
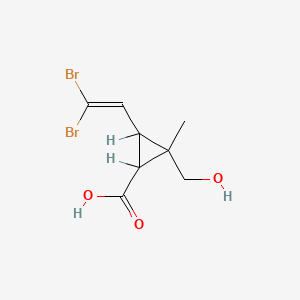


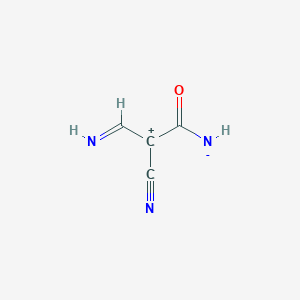
![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)
![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)
![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)
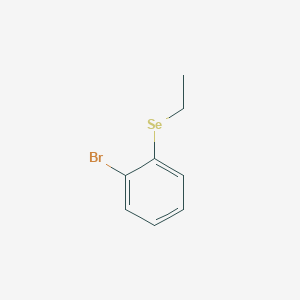
![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)

